2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile
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Overview
Description
2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile typically involves multiple steps, starting from commercially available precursors. The final step involves the coupling of the pyrazole derivative with a piperidine moiety under basic conditions to form the desired acetonitrile compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the nucleophile used .
Scientific Research Applications
2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetonitrile: Similar in structure but lacks the pyrazole and piperidine rings.
3-(Trifluoromethyl)phenylacetonitrile: Another analog with a different substitution pattern on the phenyl ring.
Uniqueness
2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile is unique due to the presence of both the pyrazole and piperidine rings, which confer distinct chemical and biological properties. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs .
Properties
IUPAC Name |
2-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4/c18-17(19,20)14-3-1-2-13(10-14)16-11-15(22-23-16)12-4-7-24(8-5-12)9-6-21/h1-3,10-12H,4-5,7-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBKNGYRCOWNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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